molecular formula C15H17ClFN3O3S B2386134 3-chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1706288-11-0

3-chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2386134
CAS RN: 1706288-11-0
M. Wt: 373.83
InChI Key: KKRBYQMPTLWNAE-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17ClFN3O3S and its molecular weight is 373.83. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of related sulfonamide derivatives, including fluorinated pyrazoles and benzenesulfonylurea, has been explored for their potential as hypoglycemic agents, indicating significant antidiabetic activity. These compounds exhibit favorable drug-like profiles, suggesting their potential as leads in drug discovery studies (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Another study synthesized new benzenesulfonamides with potential for cytotoxicity, tumor-specificity, and as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes. Some derivatives showed interesting cytotoxic activities, highlighting their potential in anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Pharmacophore Development

In the realm of cyclooxygenase-2 (COX-2) inhibition, a study focused on synthesizing 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, identifying compounds with selective COX-2 inhibitory activity. This work underscores the potential for developing new therapeutic agents targeting inflammation and related disorders (Pal, Madan, Padakanti, Pattabiraman, Kalleda, Vanguri, Mullangi, Mamidi, Casturi, Malde, Gopalakrishnan, & Yeleswarapu, 2003).

Sensor Development

Research into pyrazoline-based derivatives has led to the development of selective fluorometric "turn-off" sensors for detecting Hg2+ ions, demonstrating the versatility of sulfonamide derivatives in creating sensitive and selective probes for environmental and analytical applications (Bozkurt & Gul, 2018).

Antimicrobial and Antifungal Applications

Compounds derived from benzenesulfonamide have also been evaluated for their antimicrobial and antifungal properties, showing promise in the development of new treatments for infections. This highlights the potential of sulfonamide derivatives in combating resistant microbial strains and contributing to the arsenal of antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3O3S/c16-14-7-13(1-2-15(14)17)24(21,22)19-12-8-18-20(10-12)9-11-3-5-23-6-4-11/h1-2,7-8,10-11,19H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRBYQMPTLWNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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